molecular formula C6H8N4O B13756086 (4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide CAS No. 562814-61-3

(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide

Cat. No.: B13756086
CAS No.: 562814-61-3
M. Wt: 152.15 g/mol
InChI Key: AANBRYDVOCSSIG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Cbz-protected piperazinones, which undergo cyclization followed by deprotection to yield the desired product. The reaction conditions often involve hydrogenation on Pd/C to remove protecting groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is unique due to its specific combination of a pyrazine ring and a cyanamide group, which imparts distinct chemical and biological properties

Biological Activity

(4-Methyl-5-oxo-3,4,5,6-tetrahydropyrazin-2-YL)cyanamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H10N4O
  • Molecular Weight : 166.18 g/mol

The compound features a tetrahydropyrazine ring that contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may target isocitrate lyase, which is crucial for the survival of certain pathogens like Mycobacterium tuberculosis .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects. It may modulate cytokine production and reduce inflammation in various models of disease .
  • Antimicrobial Activity : There are indications that this compound has antimicrobial properties against both gram-positive and gram-negative bacteria .

Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

Therapeutic Area Potential Application
Infectious DiseasesTreatment of tuberculosis and other bacterial infections
Pain ManagementAnti-inflammatory agent for pain relief
Cancer TherapyPossible role as an adjunct treatment due to its enzyme inhibition properties

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli .
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Enzyme Inhibition Assays : The compound was tested for its ability to inhibit isocitrate lyase in vitro. Results showed a dose-dependent inhibition with an IC50 value indicating moderate potency compared to established inhibitors .

Properties

CAS No.

562814-61-3

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

(1-methyl-6-oxo-2,5-dihydropyrazin-3-yl)cyanamide

InChI

InChI=1S/C6H8N4O/c1-10-3-5(9-4-7)8-2-6(10)11/h2-3H2,1H3,(H,8,9)

InChI Key

AANBRYDVOCSSIG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=NCC1=O)NC#N

Origin of Product

United States

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